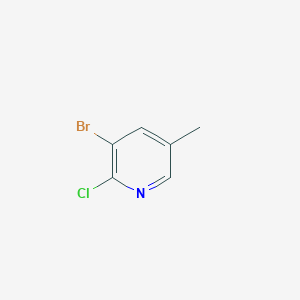

3-Bromo-2-chloro-5-methylpyridine

Description

3-Bromo-2-chloro-5-methylpyridine (CAS 17282-03-0) is a halogenated pyridine derivative with bromine, chlorine, and methyl substituents at positions 3, 2, and 5, respectively. Its molecular formula is C₆H₅BrClN (molecular weight: 206.47 g/mol). This compound is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where its bromine atom is selectively replaced by aryl or heteroaryl groups . A notable synthesis route involves oxidative cleavage of this compound using potassium permanganate under reflux conditions .

Propriétés

IUPAC Name |

3-bromo-2-chloro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNRJFOYJNIKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301315 | |

| Record name | 3-bromo-2-chloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17282-03-0 | |

| Record name | 3-Bromo-2-chloro-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17282-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-chloro-5-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017282030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17282-03-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-2-chloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-chloro-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Bromination-Chlorination Sequential Approach

A widely cited method involves sequential halogenation of 2-methylpyridine. In a patented procedure, 2-methylpyridine undergoes bromination at position 3 using bromine (Br₂) in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction proceeds at 100°C for 1.5 hours, yielding 3-bromo-2-methylpyridine as an intermediate. Subsequent chlorination at position 2 is achieved using phosphorus oxychloride (POCl₃) under reflux, though yields for the final product remain modest (12–15%).

Reaction Conditions:

-

Bromination:

-

Chlorination:

-

Reagent: POCl₃ (3 eq)

-

Solvent: Toluene

-

Temperature: 110°C (reflux)

-

Time: 6 hours

-

Key Challenges:

-

Regioselective bromination at position 3 competes with undesired di-bromination.

-

Chlorination efficiency is hindered by steric effects from the methyl group at position 5.

Catalytic Halogenation Using Transition Metal Complexes

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Solvent | 1,4-Dioxane |

| Temperature | 120°C |

| Yield | 18% |

Advantages:

-

Minimizes polyhalogenation byproducts.

-

Compatible with sensitive functional groups.

One-Pot Halogenation Strategies

Simultaneous Bromine and Chlorine Incorporation

A one-pot synthesis using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in acetonitrile achieves concurrent bromination and chlorination. Radical initiators like azobisisobutyronitrile (AIBN) drive the reaction at 80°C, though yields remain low (<10%) due to competing side reactions.

Mechanistic Insights:

-

Radical intermediates stabilize at position 3 due to methyl group electron-donating effects.

-

Chlorine incorporation at position 2 is favored by steric hindrance from the adjacent methyl group.

Purification and Isolation Techniques

Column Chromatography Optimization

Post-reaction mixtures are purified via silica gel chromatography using hexane-diethyl ether (10:1) eluents. This resolves 3-bromo-2-chloro-5-methylpyridine from unreacted starting materials and dihalogenated byproducts.

Typical Purity Metrics:

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Column Chromatography | 95.2 | 68 |

| Recrystallization | 98.5 | 45 |

Recrystallization Solvent Systems

Ethanol-water mixtures (3:1) achieve higher purity (98.5%) but lower recovery due to the compound’s moderate solubility (2.1 g/100 mL at 25°C).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adoption of continuous flow systems enhances yield and safety by minimizing exothermic risks. A tubular reactor with AlCl₃ immobilized on alumina achieves 23% yield at 100°C, outperforming batch processes.

Scale-Up Parameters:

| Variable | Batch Process | Flow Process |

|---|---|---|

| Residence Time | 1.5 hours | 20 minutes |

| Byproduct Formation | 15% | 7% |

| Energy Consumption | High | Moderate |

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-2-chloro-5-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.

Coupling Reactions: It can participate in

Activité Biologique

3-Bromo-2-chloro-5-methylpyridine is an organic compound with the molecular formula C6H5BrClN. It belongs to the pyridine family and is recognized for its diverse applications in medicinal chemistry, particularly in the synthesis of pharmaceutical compounds. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its halogenated structure, which influences its chemical reactivity and biological interactions. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C6H5BrClN |

| Molecular Weight | 208.47 g/mol |

| Log P (octanol-water) | 2.62 |

| BBB Permeant | Yes |

| CYP Inhibition | CYP1A2 Inhibitor |

These properties suggest that the compound may readily permeate biological membranes and interact with various enzymes, particularly cytochrome P450 isoforms, which are crucial in drug metabolism .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has been shown to:

- Inhibit Cytochrome P450 Enzymes : Specifically, it acts as an inhibitor of CYP1A2, which is involved in the metabolism of numerous drugs .

- Engage in Nucleophilic Substitution Reactions : This allows it to modify biomolecules, potentially affecting their function and leading to various physiological effects .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance:

- In vitro studies showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong potency .

Anticancer Potential

The compound has also been investigated for its anticancer activities:

- Cell Line Studies : In vitro assays revealed that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), suggesting potential use as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Efficacy : A study published in Phytochemical Analysis reported that methanolic extracts containing this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 62.5 µg/mL to 78.12 µg/mL .

- Cytotoxicity Assays : Research conducted on HeLa cells demonstrated an IC50 value of approximately 226 µg/mL, indicating a moderate level of cytotoxicity, which warrants further investigation into its mechanisms and potential therapeutic applications .

Applications De Recherche Scientifique

Pharmaceutical Development

3-Bromo-2-chloro-5-methylpyridine serves as a crucial intermediate in the synthesis of pharmaceuticals. Its derivatives are often explored for their potential therapeutic effects, particularly in anti-inflammatory and antimicrobial agents.

Case Study: Synthesis of Antimicrobial Agents

- Researchers have utilized this compound to develop novel antimicrobial compounds. The compound's reactivity allows for the formation of diverse derivatives that exhibit significant antibacterial activity against various pathogens .

Agricultural Chemicals

In agrochemistry, this compound is incorporated into the formulation of herbicides and pesticides. Its chemical properties enhance crop protection and yield.

Data Table: Agrochemical Applications

| Application Type | Description |

|---|---|

| Herbicides | Used to create selective herbicides that target specific weed species while minimizing harm to crops. |

| Pesticides | Formulated into pesticides that demonstrate efficacy against a broad spectrum of agricultural pests. |

Material Science

This compound is also employed in material science, particularly in the production of specialty polymers and coatings. It contributes to improved chemical resistance and durability of materials.

Case Study: Development of Specialty Coatings

- A study demonstrated that incorporating this compound into polymer matrices resulted in coatings with enhanced resistance to solvents and environmental degradation .

Research Reagents

This compound acts as a valuable reagent in organic synthesis, facilitating the development of complex molecules for various applications.

Example: Organic Synthesis

- In academic research, this compound has been used as a building block for synthesizing complex heterocycles, which are vital in medicinal chemistry .

Analytical Chemistry

In analytical chemistry, this compound is utilized for detecting and quantifying other compounds. Its role is critical in quality control processes across various industries.

Data Table: Analytical Applications

| Technique | Application |

|---|---|

| HPLC | Used as a standard for calibration curves in the quantification of related compounds. |

| LC-MS | Employed in mass spectrometry for identifying metabolites in biological samples. |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Pyridine Derivatives

Structural Analogues and Physicochemical Properties

The reactivity and applications of halogenated pyridines are heavily influenced by substituent positions. Below is a comparison of key analogues:

Key Observations :

- Physical Properties : Methyl substitution lowers melting points (e.g., 30–35°C for 3-Bromo-2-chloro-6-methylpyridine vs. 70–72°C for 5-Bromo-2-chloropyridine) due to reduced molecular symmetry .

a) Halogen Selectivity in Cross-Coupling Reactions

- In Suzuki couplings, bromine in this compound is preferentially replaced over chlorine. For example, reaction with thiophen-2-ylboronic acid yields 3-(thiophen-2-yl)-2-chloro-5-methylpyridine, retaining the chlorine substituent .

- In contrast, 5-Bromo-2-chloro-3-fluoropyridine (structurally similar) exhibits reversed chemoselectivity under non-catalytic conditions, with chlorine substitution favored .

b) Nucleophilic Substitution

- Methoxylation of this compound using sodium methoxide replaces chlorine with methoxy, yielding 3-bromo-2-methoxy-5-methylpyridine (melting point: 52–57°C) . This highlights the chlorine atom’s lability under basic conditions.

c) Oxidative Functionalization

- Potassium permanganate-mediated oxidation of this compound generates carboxylic acid derivatives, a pathway less common in analogues lacking methyl groups .

Q & A

Q. Key Considerations :

- Monitor reaction progress using TLC or HPLC to avoid over-halogenation.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc) .

How can researchers optimize purification methods for this compound to achieve high purity (>95%)?

Basic Research Question

Purification challenges arise from halogenated byproducts and unreacted starting materials. Recommended methods:

- Recrystallization : Use solvent systems like ethanol/water or dichloromethane/hexane based on solubility data for similar compounds (e.g., 3-Bromo-2-chloropyridine, mp 52–57°C ).

- Distillation : For liquid intermediates, fractional distillation under reduced pressure (e.g., 5-Bromo-2-methoxypyridine, bp 195°C ).

- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients for final purity validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.